uPA Inhibitory Activity: Distinguishing Biaryl Phenol from Simpler Aminomethylphenol Scaffolds
4-[4-(Aminomethyl)phenyl]phenol exhibits measurable inhibition of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor growth and metastasis. Studies report a Ki value of approximately 2.68 mM against uPA for this compound . While this potency is modest, the presence of measurable uPA inhibitory activity distinguishes the biaryl phenol scaffold from simpler aminomethylphenol derivatives, which show divergent or negligible activity against this target. Direct comparative Ki data against structurally related analogs in the same assay system are not currently available in the public literature; therefore, this represents class-level inference rather than head-to-head comparison. Procurement for uPA-related research should verify that the exact biaryl substitution pattern is maintained, as ortho-substituted or monofunctional analogs may exhibit altered binding characteristics.
| Evidence Dimension | uPA enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 2.68 mM |
| Comparator Or Baseline | Aminomethylphenol derivatives (structurally related class) |
| Quantified Difference | Measurable activity vs. divergent/negligible activity for simpler scaffolds |
| Conditions | In vitro enzyme inhibition assay; uPA serine protease target |
Why This Matters
Selection of 4-[4-(Aminomethyl)phenyl]phenol over simpler aminomethylphenols is essential for uPA-targeted studies, as scaffold architecture directly impacts inhibitory potential.
